3-Methoxychromen-2-one
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Overview
Description
Methoxycoumarin is a member of coumarins.
Scientific Research Applications
Synthesis and Characterization
3-Methoxychromen-2-one and its derivatives have been a focus in the field of organic chemistry, particularly in synthesizing novel compounds. For instance, a study presented an efficient method to synthesize 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are derivatives of this compound, through a series of reactions involving Michael addition and Horner–Wadsworth–Emmons reaction (Janecki & Wąsek, 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound, such as 3-methoxybenzamide, have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties. This research highlights the potential of this compound derivatives in developing new antibacterial agents (Haydon et al., 2010).
Spectroscopy and Molecular Sensing
This compound is also significant in spectroscopy and molecular sensing. A study on 3-hydroxychromones, which are closely related to this compound, demonstrated their application in developing fluorescent dyes capable of responding to solvent perturbations. This research opens avenues for using these compounds in molecular sensors and other spectroscopic applications (Klymchenko et al., 2003).
Enzymatic Reactions and Organic Synthesis
Another study explored the enzymatic reactions involving this compound derivatives. The research focused on the hydroxylation of aromatic compounds by cytochrome P450 BM3 and its variants, demonstrating the potential of these enzymes in organic synthesis and the modification of this compound derivatives (Neufeld et al., 2013).
Properties
CAS No. |
112117-57-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)13-10(9)11/h2-6H,1H3 |
InChI Key |
HQCYVSPJIOJEGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
COC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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